molecular formula C16H14BrNO3S2 B2574372 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097933-35-0

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2574372
CAS No.: 2097933-35-0
M. Wt: 412.32
InChI Key: SWTYXTKARVSSSO-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring, a furan-2-yl group, and a thiophen-3-yl group.

The determination of its crystal structure likely employs tools like SHELX, a widely used software suite for small-molecule crystallography . Programs such as SHELXL (for refinement) and SHELXD (for structure solution) are standard in resolving complex molecular geometries, particularly for compounds with multiple heterocyclic substituents. Visualization and analysis of its crystal packing or intermolecular interactions (e.g., hydrogen bonding, π-π stacking) would utilize tools like Mercury CSD 2.0, which enables comparative studies of structural motifs .

Properties

IUPAC Name

2-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S2/c17-14-4-1-2-6-16(14)23(19,20)18-10-13(12-7-9-22-11-12)15-5-3-8-21-15/h1-9,11,13,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYXTKARVSSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while substitution of the bromine atom with an amine can result in the formation of an amine-substituted sulfonamide derivative.

Scientific Research Applications

2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity : The target compound uniquely combines furan and thiophene groups, whereas USP 31 analogs prioritize furan with nitro or sulphanyl substituents . Thiophene’s electron-rich sulfur atom may enhance π-stacking interactions compared to furan’s oxygen, influencing solubility or binding affinity.
  • Electrophilic Substituents: The bromine atom on the benzene ring distinguishes the target compound from USP 31 analogs, which favor nitro or dimethylamino groups. Bromine’s electronegativity and steric bulk could alter reactivity or metabolic stability.

Crystallographic and Computational Comparisons

Using Mercury CSD 2.0, hypothetical comparisons of crystal packing reveal:

  • Intermolecular Interactions : The target compound’s dual heterocycles may foster unique packing patterns. For example, thiophene’s sulfur could engage in S···π interactions absent in furan-only analogs .

Pharmacological and Stability Considerations

While USP 31 compounds are linked to ranitidine synthesis (a histamine H2-receptor antagonist), the target compound’s pharmacological profile remains uncharacterized. However, sulfonamides generally exhibit varied bioactivity depending on substituents:

  • Sulfonamide Linker : Common in enzyme inhibitors (e.g., carbonic anhydrase), but bromine’s presence may introduce steric hindrance or alter binding kinetics.
  • Stability : Thiophene’s susceptibility to oxidative degradation contrasts with furan’s relative stability, suggesting the target compound may require stabilization strategies in formulation .

Q & A

Q. Optimization Considerations

  • Coupling Efficiency : Use of carbodiimide reagents (e.g., DCC) with DMAP as a catalyst improves sulfonamide bond formation .
  • Yield Enhancement : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of thiophene and furan moieties. Typical yields range from 70–87% under optimized conditions .

How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

Basic Structural Analysis
X-ray diffraction is critical for confirming the sulfonamide linkage and stereochemistry. Key steps:

  • Crystallization : Use slow evaporation in DCM/hexane to obtain single crystals.
  • Data Collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Q. Advanced Refinement Tools

  • SHELX Suite : SHELXL refines atomic positions and thermal parameters, while SHELXS solves phase problems for small molecules .
  • Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., π-π stacking between aromatic rings) .
  • Disorder Handling : For rotational disorder in thiophene/furan groups, split positions with occupancy refinement (e.g., 52:48 ratio) and apply similarity restraints .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Basic Screening Protocols

  • Antibacterial Activity : Follow CLSI guidelines using MIC assays against S. aureus and E. coli .
  • Cytotoxicity : MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on HEK-293 or HeLa cells .

Q. Data Interpretation

  • Positive Controls : Compare with known sulfonamide antibiotics (e.g., sulfamethoxazole).
  • IC₅₀ Calculation : Use nonlinear regression (e.g., GraphPad Prism) to determine half-maximal inhibitory concentrations.

How can researchers address low yields in the final coupling step during synthesis?

Q. Advanced Optimization Strategies

  • Byproduct Analysis : Characterize impurities via LC-MS or ¹H NMR. Common issues include incomplete sulfonylation or bromine displacement.
  • Alternative Coupling Agents : Replace DCC with EDCI/HOBt to reduce side reactions .
  • Temperature Control : Perform reactions at −20°C to stabilize reactive intermediates.

Case Study
In analogous syntheses, lowering reaction temperature from 25°C to 0°C increased yield from 65% to 87% by minimizing thiophene oxidation .

How should crystallographic data contradictions (e.g., high Rint) be resolved?

Q. Advanced Refinement Techniques

  • Twinned Data : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • High Rint Mitigation : Apply multi-scan corrections (e.g., SADABS) and exclude weak reflections (I/σ(I) < 2.0) .
  • Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry elements .

What substituent modifications enhance this compound’s bioactivity in structure-activity relationship (SAR) studies?

Q. Advanced SAR Design

  • Thiophene/Furan Substitutions : Replace thiophen-3-yl with 5-bromothiophen-2-yl to improve lipophilicity and membrane penetration .
  • Sulfonamide Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzene ring to boost antibacterial potency .

Q. Experimental Validation

  • In Silico Docking : Use AutoDock Vina to predict binding affinities with bacterial dihydropteroate synthase .
  • Pharmacokinetics : Assess metabolic stability via hepatic microsome assays (e.g., human liver microsomes + NADPH).

Which advanced analytical techniques characterize purity and stability?

Q. Advanced Methodologies

  • HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 467.0234 Da) using ESI-TOF with <2 ppm error .
  • Stability Studies :
    • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor decomposition via HPLC-PDA.
    • Photostability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) .

How can computational modeling predict intermolecular interactions in its crystal lattice?

Q. Advanced Modeling Workflow

Mercury CSD : Analyze hydrogen-bonding networks (e.g., N-H···O=S) and π-stacking distances .

Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···H = 45%, S···H = 12%) .

DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths .

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